![molecular formula C8H15NO3 B3040032 Methyl (2R)-2-acetamido-3-methylbutanoate CAS No. 1492-12-2](/img/structure/B3040032.png)
Methyl (2R)-2-acetamido-3-methylbutanoate
Overview
Description
Methyl (2R)-2-acetamido-3-methylbutanoate, also known as N-acetylleucine methyl ester, is a chemical compound that belongs to the class of esters. It has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.
Mechanism of Action
The mechanism of action of methyl (2R)-2-acetamido-3-methylbutanoate is not fully understood. However, it has been suggested that it may act by increasing the levels of glutathione, a potent antioxidant, in the brain. Glutathione plays a critical role in protecting the brain from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
Methyl (2R)-2-acetamido-3-methylbutanoate has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance memory retention, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
Methyl (2R)-2-acetamido-3-methylbutanoate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Additionally, it has low toxicity and can be used in a wide range of concentrations. However, it has some limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.
Future Directions
There are several future directions for the study of methyl (2R)-2-acetamido-3-methylbutanoate. These include investigating its potential use in the treatment of neurodegenerative disorders, exploring its mechanism of action, optimizing its synthesis method, and developing new derivatives with improved properties. Additionally, further studies are needed to determine its long-term safety and efficacy.
In conclusion, methyl (2R)-2-acetamido-3-methylbutanoate is a promising compound with potential applications in drug development and biochemical research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
Methyl (2R)-2-acetamido-3-methylbutanoate has been extensively studied for its potential applications in drug development and biochemical research. It has been shown to have neuroprotective effects and can improve cognitive function. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl (2R)-2-acetamido-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-acetamido-3-methylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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